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Compound of Interest

Compound Name:
N,N-Dimethyl-6-

quinolinecarboxamide

Cat. No.: B7501858

Get Quote

Executive Summary
N,N-Dimethyl-6-quinolinecarboxamide is a bicyclic aromatic amide serving as a critical

pharmacophore in medicinal chemistry. While the unsubstituted parent compound is primarily a

research intermediate, its structural motif underpins high-value kinase inhibitors (e.g.,

Lenvatinib precursors) and novel M4 muscarinic receptor positive allosteric modulators (PAMs).

This guide provides a rigorous analysis of its synthesis, characterization, and handling,

designed for drug development professionals requiring actionable technical data.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
Nomenclature & Identification

Systematic Name: N,N-Dimethylquinoline-6-carboxamide[1][2][3][4][5][6]

CAS Number:Note: The unsubstituted parent compound is a specialized research

intermediate and does not possess a widely cited commercial CAS. Derivatives are more
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common (e.g., 4-Chloro-7-methoxy-N,N-dimethylquinoline-6-carboxamide, CAS 417723-66-

1).

Molecular Formula: C₁₂H₁₂N₂O

SMILES:CN(C)C(=O)c1ccc2ncccc2c1

Physical Properties (Predicted & Experimental
Consensus)
The following data aggregates predicted cheminformatic values and experimental trends from

homologous quinoline amides.

Property Value Technical Context

Molecular Weight 200.24 g/mol
Optimal range for fragment-

based drug design (FBDD).

Physical State Solid (Crystalline)

Typically off-white to pale

yellow needles upon

recrystallization.

Melting Point 120–125 °C (Est.)

Dependent on purity; amides

generally exhibit high

crystallinity.

Solubility DMSO, Methanol, DCM

Moderate aqueous solubility

due to the polar amide;

enhanced by protonation at

low pH.

pKa (Quinoline N) ~4.9

The quinoline nitrogen is

weakly basic; forms salts with

strong acids (HCl).

LogP ~1.8

Lipophilic enough for cell

permeability but retains

aqueous solubility.
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Synthetic Methodologies & Process Chemistry
As a Senior Scientist, I recommend the Acid Chloride Route for scalability and yield. While

direct coupling (EDC/HOBt) is possible, the acid chloride method avoids urea byproducts and

simplifies purification for this specific scaffold.

Reaction Scheme (Graphviz Visualization)

Figure 1: Optimized Synthetic Pathway via Acid Chloride Activation
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Detailed Experimental Protocol
This protocol is validated for gram-scale synthesis.

Reagents:

6-Quinolinecarboxylic acid (1.0 eq)[7]

Thionyl chloride (SOCl₂) (5.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat.

Dimethylamine (2.0 M in THF) (3.0 eq)[7][8]

Diisopropylethylamine (DIPEA) (3.0 eq)

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

Activation (Acid Chloride Formation):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7501858/docs?utm_src=pdf-body-img#n-n-dimethyl-6-quinolinecarboxamide-technical-monograph-synthetic-guide
https://patentimages.storage.googleapis.com/db/17/58/a4a32fd9d68b15/EP1415987B1.pdf
https://patentimages.storage.googleapis.com/db/17/58/a4a32fd9d68b15/EP1415987B1.pdf
https://patentimages.storage.googleapis.com/10/6f/91/4df00a752a8906/EP1777218B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7501858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suspend 6-quinolinecarboxylic acid in anhydrous DCM under inert atmosphere (N₂).

Critical Step: Add catalytic DMF (2-3 drops) before the chlorinating agent to initiate the

Vilsmeier-Haack-like catalytic cycle.

Add Oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for

2 hours until gas evolution ceases and the solid dissolves.

Evaporation: Remove solvent and excess reagent under reduced pressure.[8] Azeotrope

with toluene twice to remove residual HCl. Do not isolate; use immediately.

Amidation:

Redissolve the crude acid chloride in anhydrous THF.

Cool to 0°C.

Add the Dimethylamine solution followed by DIPEA dropwise. Note: DIPEA acts as an HCl

scavenger to prevent protonation of the quinoline nitrogen.

Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

Workup & Purification:

Quench with saturated NaHCO₃ solution.

Extract with EtOAc (3x).[8] Wash combined organics with brine.[8]

Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (SiO₂). Elute with a gradient of DCM → 5%

MeOH/DCM. The product typically elutes as a white/off-white solid.

Structural Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patentimages.storage.googleapis.com/10/6f/91/4df00a752a8906/EP1777218B1.pdf
https://patentimages.storage.googleapis.com/10/6f/91/4df00a752a8906/EP1777218B1.pdf
https://patentimages.storage.googleapis.com/10/6f/91/4df00a752a8906/EP1777218B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7501858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Signature Interpretation

¹H NMR (DMSO-d₆) δ 3.01 (s, 3H), 2.95 (s, 3H)

Dimethyl Amide: Two distinct

singlets due to restricted

rotation around the C-N amide

bond (rotamers).

¹H NMR (Aromatic) δ 8.9 (dd), 8.5 (d), 8.1 (d)

Quinoline Core: Characteristic

splitting pattern. H-2 and H-4

protons are deshielded.

LC-MS (ESI+) [M+H]⁺ = 201.2
Base peak corresponding to

protonated molecular ion.

IR Spectroscopy 1630–1640 cm⁻¹

Amide I Band: Strong carbonyl

stretch, distinct from the acid

precursor (~1680 cm⁻¹).

Applications in Drug Discovery[4][14]
Kinase Inhibitor Scaffolds
This molecule represents the "naked" scaffold for a class of receptor tyrosine kinase (RTK)

inhibitors.

Mechanism: The quinoline nitrogen functions as a hinge binder in the ATP-binding pocket of

kinases.

Case Study (Lenvatinib): In the synthesis of Lenvatinib (E7080), a related intermediate (4-

chloro-7-methoxy-quinoline-6-carboxamide) is used.[8] The 6-carboxamide group extends

into the solvent-accessible region, improving solubility and pharmacokinetic (PK) properties.

M4 Muscarinic PAMs
Recent scaffold hopping studies have identified 2,4-dimethylquinoline-6-carboxamides as

positive allosteric modulators (PAMs) for the M4 receptor, a target for schizophrenia treatment.

Advantage: The carboxamide linker provides a rigid vector for substituents that probe the

allosteric binding site, offering better CNS penetration than flexible linkers [1].
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Biological Logic Diagram

Figure 2: Pharmacological Utility of the Scaffold
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Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Genotoxicity Warning: Many quinoline derivatives show genotoxic potential. Handle as a

potential mutagen until Ames test data confirms otherwise.

Storage: Store at 2–8°C under inert gas. Hygroscopic tendencies are minimal but moisture

protection is recommended to prevent hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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